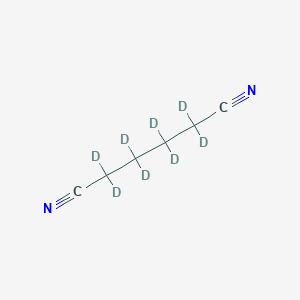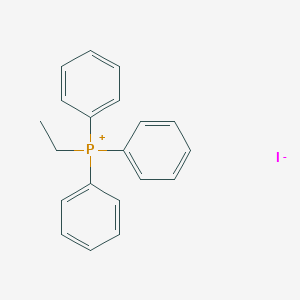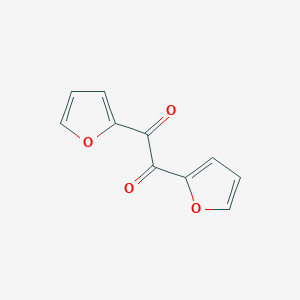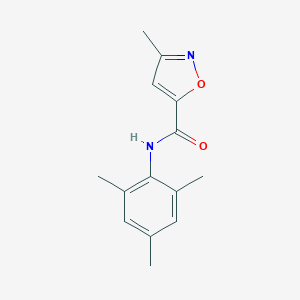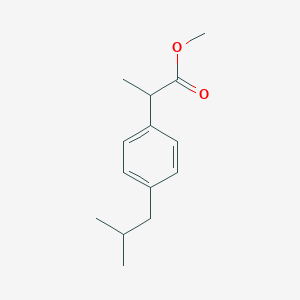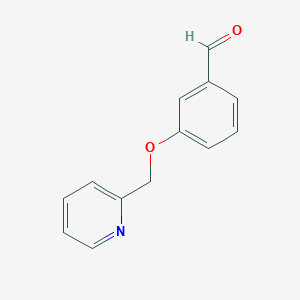
3-(Pyridin-2-ylmethoxy)benzaldehyde
概要
説明
3-(Pyridin-2-ylmethoxy)benzaldehyde is a chemical compound that can be inferred as a derivative of benzaldehyde with a methoxy group linked to a pyridine ring. This structure suggests potential reactivity typical of aldehydes and aromatic ethers, as well as the possibility of engaging in various chemical reactions due to the presence of the pyridine moiety, which can act as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate involves the reaction of dihydroxybenzoic acid with chloromethyl pyridine, which could be analogous to the synthesis of 3-(Pyridin-2-ylmethoxy)benzaldehyde if benzaldehyde and 2-chloromethyl pyridine were used instead . Additionally, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from terephthalaldehyde through acetal reaction, nucleophilic reaction, and hydrolysis could provide insights into a potential synthetic route for the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Pyridin-2-ylmethoxy)benzaldehyde has been studied using various spectroscopic methods. For example, the structure of a derivative from 2-pyridinecarboxaldehyde was determined by FT-IR, NMR techniques, and confirmed by single-crystal X-ray diffraction . These techniques could be applied to determine the structure of 3-(Pyridin-2-ylmethoxy)benzaldehyde, providing valuable information on bond angles, lengths, and chemical shifts.
Chemical Reactions Analysis
The reactivity of pyridine derivatives with benzaldehyde has been the subject of research. An example is the proposed "ylide mechanism" for the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde . This suggests that 3-(Pyridin-2-ylmethoxy)benzaldehyde could potentially undergo similar reactions, possibly leading to the formation of ylides or other reaction intermediates. Moreover, the Lewis acid-catalyzed amination of 2-(3-pyrroline-1-yl)benzaldehydes indicates that the aldehyde group in such compounds is reactive and can participate in intramolecular hydride shift/isomerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Pyridin-2-ylmethoxy)benzaldehyde can be deduced from related compounds. For instance, the study of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provides insights into the physicochemical properties that could be expected from pyridine-containing benzaldehydes . These properties include solubility, melting point, and potential photophysical behavior when coordinated to metal centers.
科学的研究の応用
Catalysis and Chemical Reactions
- Carbodesilylation Mechanism: A study discusses the carbodesilylation of 2-(trimethylsily1)pyridines with benzaldehyde, suggesting a unique mechanism for this reaction (Effenberger, Krebs, & Willrett, 1992).
- Oxidative Cleavage of Styrenes: Research shows the use of a palladium complex of 8-(pyridin-2-ylmethoxy)quinolinone in catalyzing the oxidative cleavage of C=C bonds in styrenes, highlighting its catalytic activity (Jhong, Liu, Peng, & Liu, 2016).
- Synthesis of Pyridyl Derivatives: A study on the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate provides insights into the chemical reactions involving similar pyridyl compounds (Wang, 2009).
Chemosensors and Biocompatibility
- pH-Sensitive Chemosensors: Compounds similar to 3-(Pyridin-2-ylmethoxy)benzaldehyde have been explored as fluorescent chemosensors for pH, useful in distinguishing between normal cells and cancer cells (Dhawa et al., 2020).
Coordination Chemistry and Polymerization
- Coordination Polymers: Research demonstrates the formation of coordination polymers and macrocycles from reactions between bis(2-pyridyl) ligands and silver ions, indicating the structural significance of compounds like 3-(Pyridin-2-ylmethoxy)benzaldehyde (Oh, Stern, & Mirkin, 2005).
- Electrochemical Polymerization: A study on the electrochemical polymerization of pyrrole containing TEMPO side chain suggests the potential for similar pyridyl compounds in electrochemical activities (Lu et al., 2014).
Molecular Dynamics and Optical Properties
- Configurational Dynamics: An investigation into a derivative from 2-pyridinecarboxaldehyde, which exhibits dynamic configurational changes, can provide insights into the behavior of similar compounds (Gordillo et al., 2016).
Safety And Hazards
The safety data sheet for 3-(Pyridin-2-ylmethoxy)benzaldehyde suggests that it is combustible and may cause skin and eye irritation. It may be harmful if inhaled and may cause respiratory irritation. It may also damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
3-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUHLLXTUKHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424329 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
158257-82-0 | |
| Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

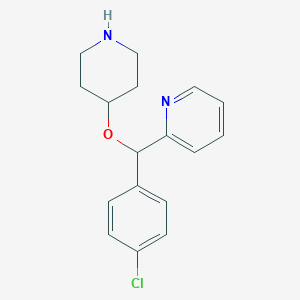
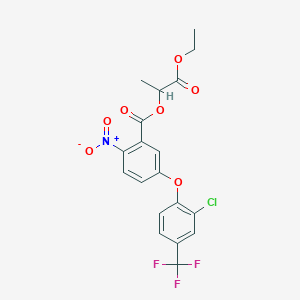
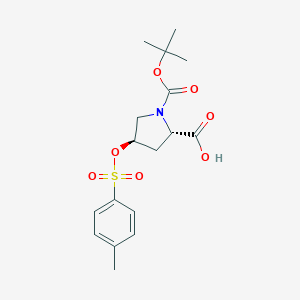
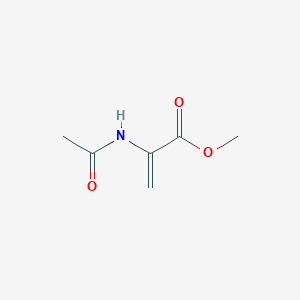
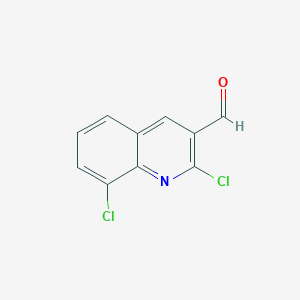
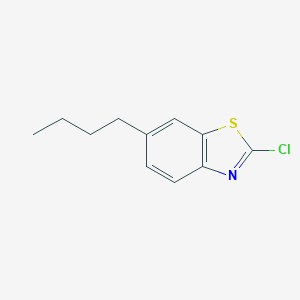

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
